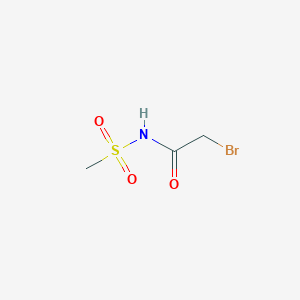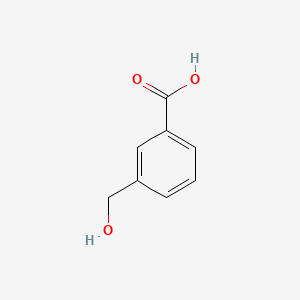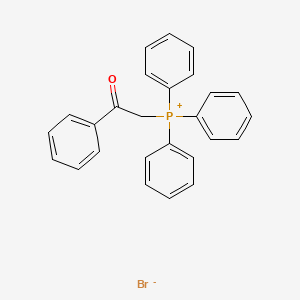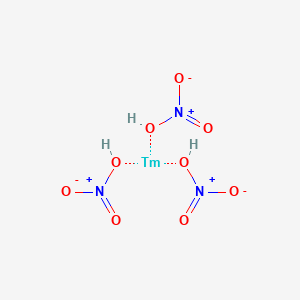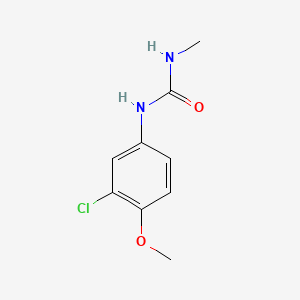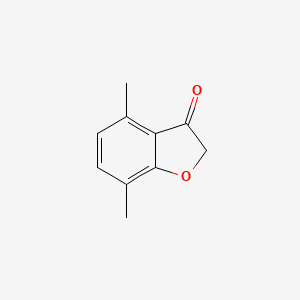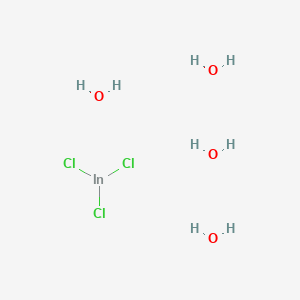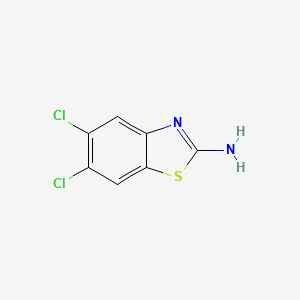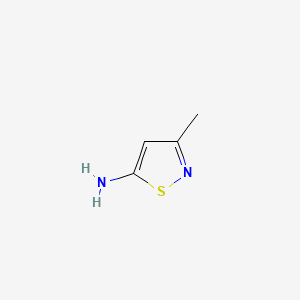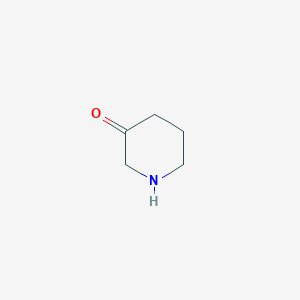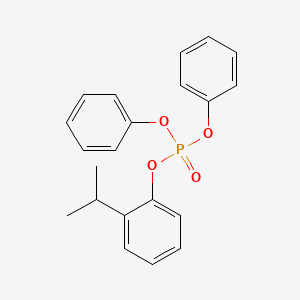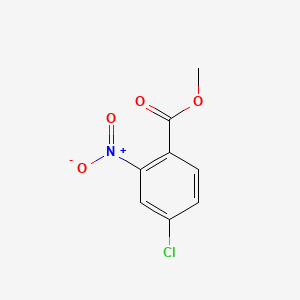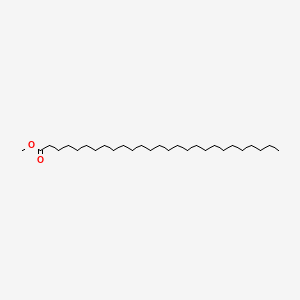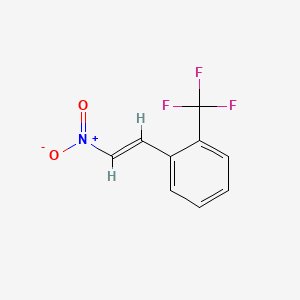
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H6F3NO2 . It has a molecular weight of 217.15 . The compound is a yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene” is 1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+ . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene” is a yellow solid at room temperature . It has a molecular weight of 217.15 and a molecular formula of C9H6F3NO2 .Applications De Recherche Scientifique
Hydrogen Bonding and Inclusion Complexes
Research by Pigge et al. (2000) explored 1,3,5-Triaroylbenzenes, synthesized through cyclotrimerization, which demonstrated the ability to form crystalline inclusion complexes via C–H···O hydrogen bonding. This study highlights the potential of such compounds in designing inclusion hosts, suggesting a possible area of application for related compounds like 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene in material science or molecular recognition (Pigge, Zheng, & Rath, 2000).
Anion Transport
Chen-Chen Peng et al. (2016) found that 1,3-bis(benzimidazol-2-yl)benzene derivatives bearing electron-withdrawing substituents, such as trifluoromethyl and nitro groups, exhibit up to 789-fold increase in anion transport activity. This implies that modifications of benzene derivatives with specific functional groups can significantly enhance their application in anion transport mechanisms, which could be beneficial in fields like sensor technology or materials science (Peng et al., 2016).
Molecular Electronic Devices
A study by Chen et al. (1999) on a molecule containing a nitroamine redox center showcased negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 in current-voltage measurements. Such properties are crucial for the development of molecular electronic devices, indicating potential applications of similar nitrovinyl and trifluoromethyl substituted benzene compounds in creating components for electronic circuits (Chen, Reed, Rawlett, & Tour, 1999).
Luminescent MOFs for Sensing and Iodine Capture
Rachuri et al. (2015) synthesized luminescent metal-organic frameworks (MOFs) that exhibited selective sensing of organic nitro compounds in vapor phase and effective iodine capture. This suggests the utility of benzene derivatives in constructing MOFs for environmental monitoring and purification applications, specifically in detecting hazardous substances and capturing pollutants (Rachuri, Bisht, Parmar, & Suresh, 2015).
Fluorinated MOFs for Phenolic Nitroaromatics Detection
Hu et al. (2020) developed fluorinated MOFs for the selective detection of specific groups of nitroaromatic compounds, showcasing the importance of trifluoromethyl groups and π-conjugated systems in enhancing sensitivity and selectivity. This study underlines the potential of such compounds in creating sensitive detection systems for security and environmental monitoring (Hu et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P302+P352, P280, and P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of water if on skin or hair, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if in eyes .
Propriétés
IUPAC Name |
1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVHMDVSKVTID-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene | |
CAS RN |
53960-62-6 | |
| Record name | trans-β-Nitro-2-(trifluoromethyl)-styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



